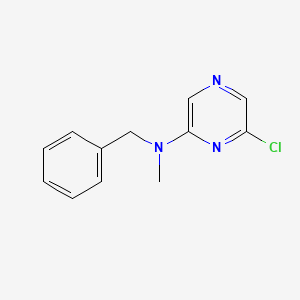

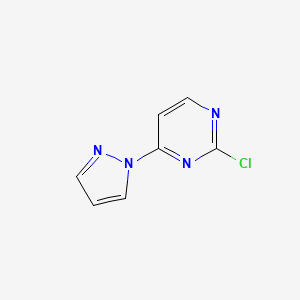

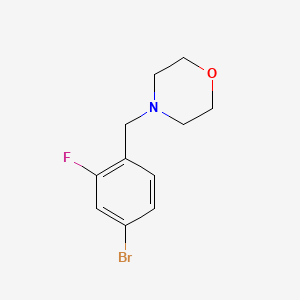

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

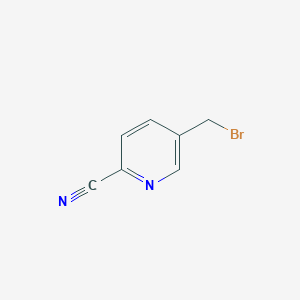

2-Chloro-4-(1H-pyrazol-1-yl)pyrimidine, also known as 2-chloro-4-pyrazolopyrimidine, is a heterocyclic aromatic compound which has gained increasing attention in recent years due to its potential applications in various scientific fields. 2-Chloro-4-pyrazolopyrimidine has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

Applications De Recherche Scientifique

Chimie médicinale

La 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine sert d'échafaudage polyvalent en chimie médicinale. Elle est utilisée dans la synthèse de composés ayant des effets thérapeutiques potentiels. Par exemple, des dérivés de ce composé ont été synthétisés et évalués pour leur potentiel antitumoral contre diverses lignées cellulaires .

Découverte de médicaments

Dans le domaine de la découverte de médicaments, ce composé est un intermédiaire précieux. Il a été utilisé dans la conception d'inhibiteurs de CDK2, qui sont étudiés comme agents anticancéreux potentiels. La structure du composé permet des modifications qui peuvent conduire à la découverte de nouveaux médicaments ayant des activités biologiques significatives .

Chimie de coordination

Ce composé peut agir comme un ligand en chimie de coordination en raison de la présence d'atomes d'azote capables de se lier à des centres métalliques. De tels composés de coordination peuvent être étudiés pour leurs propriétés catalytiques ou utilisés dans la synthèse de réseaux métallo-organiques (MOF) .

Chimie organométallique

En chimie organométallique, la this compound pourrait être impliquée dans la formation de complexes organométalliques. Ces complexes pourraient être étudiés pour leur réactivité, leur stabilité et comme catalyseurs dans diverses transformations organiques .

Stratégies de synthèse

Diverses stratégies de synthèse peuvent être utilisées pour préparer la this compound, notamment la fonctionnalisation de liaisons C-H et les réactions de couplage de Suzuki. Ces méthodes sont cruciales pour créer des dérivés avec des substituants désirés pour une application ultérieure dans la recherche .

Activité biologique

L'activité biologique des dérivés de la this compound est un domaine de recherche active. Des études ont montré que certains dérivés présentent des activités antileishmaniennes et antimalariennes puissantes, ce qui en fait des candidats prometteurs pour un développement pharmacologique plus poussé .

Études d'amarrage moléculaire

Les études d'amarrage moléculaire des dérivés de la this compound peuvent fournir des informations sur leur potentiel en tant que molécules bioactives. Ces études aident à comprendre l'interaction entre le composé et les protéines cibles, ce qui aide à la conception de médicaments plus efficaces .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, which suggests that 2-chloro-4-(1h-pyrazol-1-yl)pyrimidine may also interact with specific biological targets .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, suggesting that this compound may also have an impact on certain pathways .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that this compound may also have significant biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of similar compounds .

Analyse Biochimique

Biochemical Properties

2-chloro-4-(1H-pyrazol-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation events. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting cell signaling pathways and altering gene expression. It can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization. Furthermore, this compound can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This binding can prevent substrate access or alter enzyme conformation, leading to reduced enzymatic activity. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These molecular interactions contribute to the compound’s ability to regulate biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its potency and efficacy. Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, by selectively targeting cancer cells and sparing normal cells. At higher doses, toxic or adverse effects may occur, including damage to normal tissues and organs. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing toxicity. These findings are crucial for determining safe and effective dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. For example, the compound may be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. For instance, nuclear localization may enhance the compound’s ability to modulate gene expression, while mitochondrial localization could affect cellular metabolism and energy production .

Propriétés

IUPAC Name |

2-chloro-4-pyrazol-1-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-4-2-6(11-7)12-5-1-3-10-12/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVDAOQURQRINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247815-03-7 |

Source

|

| Record name | 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)